molecular formula C6H9NOS B13469627 3-Isothiocyanato-3-methyloxolane

3-Isothiocyanato-3-methyloxolane

Cat. No.: B13469627
M. Wt: 143.21 g/mol
InChI Key: DRMOPQBVNZCCLT-UHFFFAOYSA-N
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Description

3-Isothiocyanato-3-methyloxolane is an organic compound characterized by the presence of an isothiocyanate group attached to a methyloxolane ring

Scientific Research Applications

3-Isothiocyanato-3-methyloxolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isothiocyanato-3-methyloxolane include:

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit significant biological activity. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in both research and industry.

Biological Activity

3-Isothiocyanato-3-methyloxolane is a compound derived from isothiocyanates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an isothiocyanate functional group attached to a methyloxolane ring. This structure contributes to its reactivity and biological properties. Isothiocyanates have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Isothiocyanates can modulate oxidative stress by enhancing the activity of antioxidant enzymes such as glutathione S-transferase and superoxide dismutase.
  • Apoptosis Induction : Research indicates that isothiocyanates can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Inflammatory Pathways : this compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2, contributing to its anti-inflammatory effects.

Anticancer Activity

Studies have demonstrated that isothiocyanates possess significant anticancer properties. For instance, a study by Yuan et al. (2015) showed that derivatives of isothiocyanates could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Isothiocyanates are also recognized for their antimicrobial activity. A study published in the Journal of Organic Chemistry highlighted the potential of isothiocyanates to inhibit the growth of pathogenic bacteria and fungi, suggesting their use as natural preservatives in food .

Case Studies

  • Case Study on Cancer Cell Lines : In vitro studies involving this compound indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase-3 and -9 pathways.
  • Case Study on Bacterial Inhibition : A recent investigation assessed the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µM, with potential implications for its use in food safety .

Data Table: Biological Activities of this compound

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in MCF-7
AntimicrobialInhibits E. coli growth
Anti-inflammatoryReduces cytokine production

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3-isothiocyanato-3-methyloxolane

InChI

InChI=1S/C6H9NOS/c1-6(7-5-9)2-3-8-4-6/h2-4H2,1H3

InChI Key

DRMOPQBVNZCCLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)N=C=S

Origin of Product

United States

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